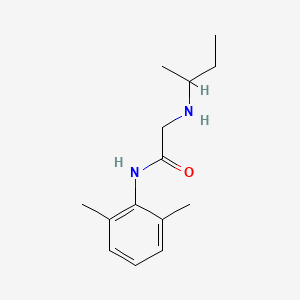
2-Heptyn-4-ol, 6-methyl-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyn-4-ol, 6-methyl-, ®- is an organic compound with the molecular formula C8H14O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyn-4-ol, 6-methyl-, ®- can be achieved through several methods. One common approach involves the use of alkyne and alcohol functional groups. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions often include a solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH), to deprotonate the alcohol and promote the nucleophilic attack on the alkyne.
Industrial Production Methods
In an industrial setting, the production of 2-Heptyn-4-ol, 6-methyl-, ®- may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Heptyn-4-ol, 6-methyl-, ®- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in halogenated compounds.
Scientific Research Applications
2-Heptyn-4-ol, 6-methyl-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Heptyn-4-ol, 6-methyl-, ®- depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups. For example, in oxidation reactions, the hydroxyl group is oxidized to form a carbonyl group. In reduction reactions, the alkyne group is reduced to an alkene or alkane. The molecular pathways involved vary based on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-Heptyn-4-ol, 6-methyl-, ®- can be compared with other similar compounds, such as:
2-Heptyn-4-ol, 6-methyl-, (S)-: The enantiomer of the ®-isomer, with similar chemical properties but different biological activities.
6-Methyl-4-hepten-2-ol: A related compound with a double bond instead of a triple bond.
4-Heptyn-2-ol: A similar compound with the hydroxyl group at a different position.
The uniqueness of 2-Heptyn-4-ol, 6-methyl-, ®- lies in its specific stereochemistry and functional groups, which confer distinct reactivity and applications.
Properties
CAS No. |
60018-69-1 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(4R)-6-methylhept-2-yn-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h7-9H,6H2,1-3H3/t8-/m0/s1 |
InChI Key |
QFIGXPMFVPAVTK-QMMMGPOBSA-N |
Isomeric SMILES |
CC#C[C@@H](CC(C)C)O |
Canonical SMILES |
CC#CC(CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


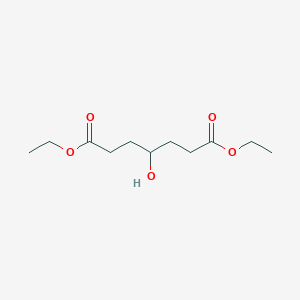
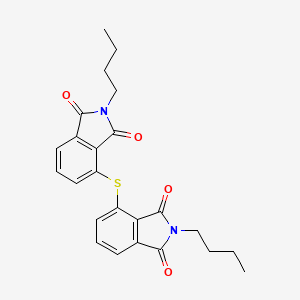

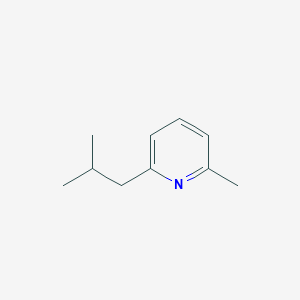

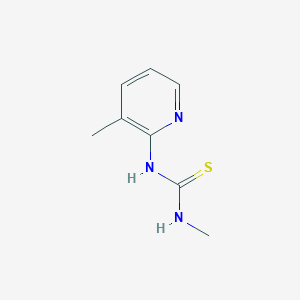

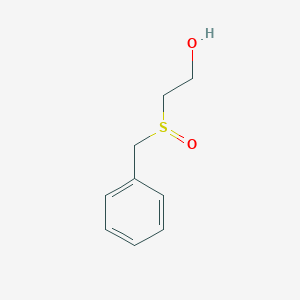

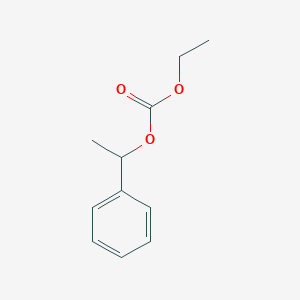
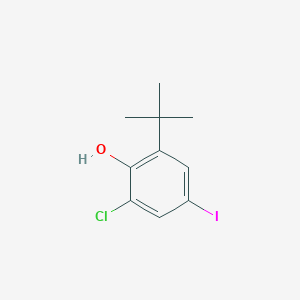

![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)
